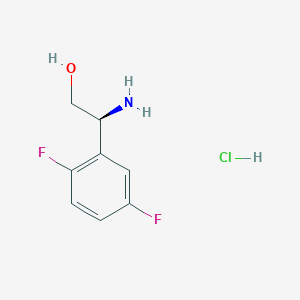

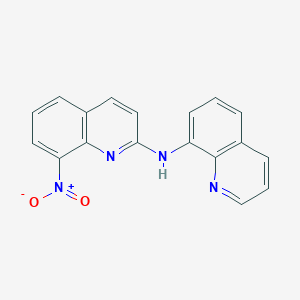

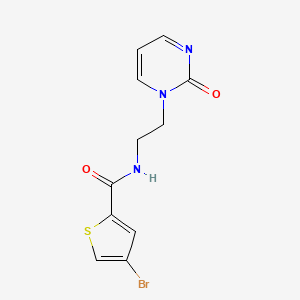

8-nitro-N-quinolin-8-ylquinolin-2-amine

カタログ番号 B2450625

CAS番号:

330663-17-7

分子量: 316.32

InChIキー: WQZYPEVMXHZJOS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“8-nitro-N-quinolin-8-ylquinolin-2-amine” is a complex organic compound that contains two quinoline rings, one of which is substituted with a nitro group and an amine group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This method can provide detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Generally, nitro groups can participate in various reactions, including reduction to amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques . These could include measurements of melting point, boiling point, solubility, and spectroscopic properties.科学的研究の応用

Synthesis and Characterization

- Štefane et al. (2012) described a microwave-assisted nucleophilic substitution reaction for synthesizing a series of 8-amino analogues of nitroxoline, which includes derivatives of 8-nitro-N-quinolin-8-ylquinolin-2-amine. This process showed accelerated reactions under microwave conditions compared to conventional heating (Štefane et al., 2012).

Catalysis and Chemical Reactions

- A study by He et al. (2016) focused on the regioselective nitration of 8-aminoquinoline amides, an integral step in the synthesis of compounds like 8-nitro-N-quinolin-8-ylquinolin-2-amine. This process used Fe(NO3)3·9H2O as a promoter and nitro source (He et al., 2016).

- Jeong et al. (2017) discussed the rhodium(iii)-catalyzed C(sp3)-H amination reaction of 8-methylquinolines, leading to the construction of quinolin-8-ylmethanamine derivatives, which can be related to the study of 8-nitro-N-quinolin-8-ylquinolin-2-amine (Jeong et al., 2017).

Complexation and Metal Ion Detection

- Yang et al. (1999) synthesized macrocyclic tetraazacrown ethers containing 8-aminoquinoline sidearms. These ethers could potentially have applications in complexation and detection of metal ions, relevant to the chemistry of 8-nitro-N-quinolin-8-ylquinolin-2-amine (Yang et al., 1999).

Pharmaceutical and Biological Studies

- Saeed et al. (2014) focused on the synthesis and characterization of compounds including N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines, which is closely related to the structure and study of 8-nitro-N-quinolin-8-ylquinolin-2-amine (Saeed et al., 2014).

- Shakir et al. (2015) synthesized metal complexes with Schiff base ligand derived from quinolin-8-amine, indicating potential pharmacological significance and relevance to 8-nitro-N-quinolin-8-ylquinolin-2-amine (Shakir et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

8-nitro-N-quinolin-8-ylquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2/c23-22(24)15-8-2-5-13-9-10-16(21-18(13)15)20-14-7-1-4-12-6-3-11-19-17(12)14/h1-11H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZYPEVMXHZJOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC3=NC4=C(C=CC=C4[N+](=O)[O-])C=C3)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-nitro-N-quinolin-8-ylquinolin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(isochroman-3-ylmethyl)urea](/img/structure/B2450545.png)

![7-(4-chlorophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2450546.png)

![N-cyclohexyl-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2450548.png)

![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2450549.png)

![5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2450557.png)

![7,8-dimethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450559.png)